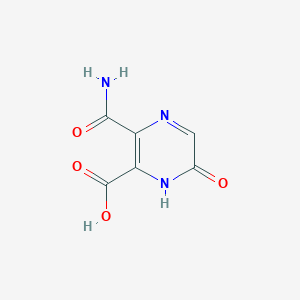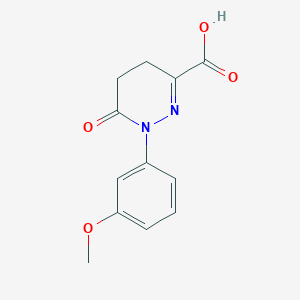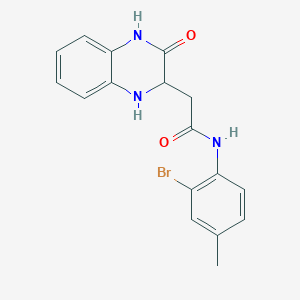![molecular formula C21H21N5O5S2 B2471351 (Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1031390-70-1](/img/structure/B2471351.png)
(Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C21H21N5O5S2 and its molecular weight is 487.55. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The compound is related to a class of chemicals that are primarily used in the synthesis of various heterocyclic compounds. These compounds have shown a wide range of applications, particularly in the formation of novel molecular structures with potential biological activities.
Transformations into Carboxylates and Pyrimidinones :
- The synthesis of carboxylates and pyrimidinones from related chemical structures has been documented. For instance, a study details the transformations of dimethyl acetone-1,3-dicarboxylate into (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, showcasing the versatility of these compounds in synthesizing complex molecules (Žugelj et al., 2009).
Formation of Pyrrolo[2,1-b]thiazol-3-one Derivatives :
- Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates have been shown to react with substituted benzaldehydes, leading to the formation of 5-arylmethylidene derivatives. These compounds were further transformed into 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters and -7-carbonitriles, indicating the potential of the parent compound in forming complex and biologically relevant structures (Tverdokhlebov et al., 2005).
Synthesis of Benzoxazinones and Thiazolidinediones :
- The compound is associated with the preparation of benzoxazinones and thiazolidinediones. These classes of compounds have been synthesized from 2-aminophenol and related compounds, indicating the compound's utility in medicinal chemistry and drug design (Zidar et al., 2009).
Biological Activity and Pharmacological Potential
While the specific compound has not been extensively studied, its structural relatives have been researched for their biological and pharmacological activities, providing insights into the potential applications of the compound:
Aldose Reductase Inhibitory Activity :
- Derivatives of thioxothiazolidin exhibit significant pharmacological activities, particularly as aldose reductase inhibitors. Such compounds, including those structurally related to the compound , have been studied for their inhibitory action and potential applications in treating complications related to diabetes (Kučerová-Chlupáčová et al., 2020).
Cytotoxic Activity Against Cancer Cell Lines :
- Some derivatives have shown mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells, suggesting the relevance of these compounds in cancer research and their potential as anticancer agents (Nguyen et al., 2019).
Eigenschaften
IUPAC Name |
ethyl 2-[1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S2/c1-3-31-16(27)11-13-18(28)22-7-9-25(13)17-12(10-14-20(30)24(2)21(32)33-14)19(29)26-8-5-4-6-15(26)23-17/h4-6,8,10,13H,3,7,9,11H2,1-2H3,(H,22,28)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAAGYLXCQFSOX-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2471272.png)
![(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-(4-methoxyphenyl)iminoprop-1-en-1-amine](/img/structure/B2471273.png)
![O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2471276.png)
![N1-(3-morpholinopropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2471278.png)

![3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2471281.png)
![Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2471283.png)
![1-(2,5-difluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2471285.png)
![2-(3,5-dimethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2471287.png)
![2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B2471289.png)

